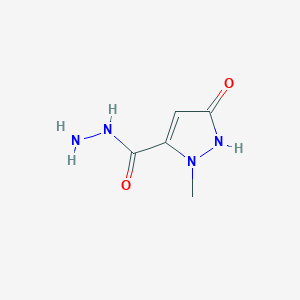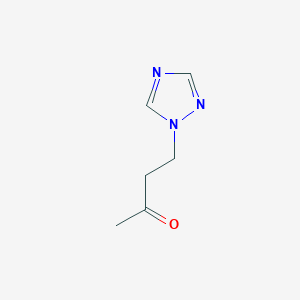
3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide
Overview
Description
3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide, also known as HMPC, is a chemical compound that has recently gained attention in the scientific community due to its potential use in various research applications. HMPC is a pyrazole derivative that has been synthesized using a variety of methods, including the reaction of 1-methyl-3-nitro-1H-pyrazole-5-carbohydrazide with hydrazine hydrate.
Mechanism of Action
The mechanism of action of 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell growth and proliferation. 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. Additionally, 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide has been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide has also been found to have antioxidant properties, which may contribute to its ability to inhibit cell growth and proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide in lab experiments is its potential as a lead compound for the development of new drugs. Additionally, 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide has been found to have low toxicity, which makes it a suitable candidate for further research. One limitation of using 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide in lab experiments is its limited solubility in water, which may make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research involving 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide. One area of research is the development of new drugs based on the structure of 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide. Additionally, further studies are needed to fully understand the mechanism of action of 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide and its potential applications in the treatment of various diseases. Other areas of research include the synthesis of new derivatives of 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide and the investigation of its potential as a diagnostic tool for certain diseases.
Scientific Research Applications
3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide has been found to have potential applications in various scientific research areas, including medicinal chemistry, biochemistry, and pharmacology. 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide has been shown to exhibit antitumor, antibacterial, and antifungal activities. Additionally, 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide has been found to have potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, tuberculosis, and fungal infections.
properties
IUPAC Name |
2-methyl-5-oxo-1H-pyrazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-9-3(5(11)7-6)2-4(10)8-9/h2H,6H2,1H3,(H,7,11)(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPZUFCFYRSPJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384775 | |
| Record name | 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
844891-24-3 | |
| Record name | 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1608761.png)





![3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1608769.png)

![6-(Pyridin-4-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1608775.png)

